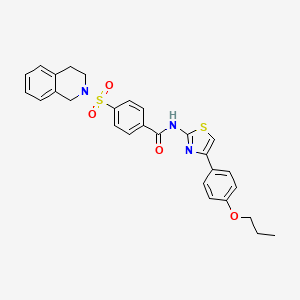

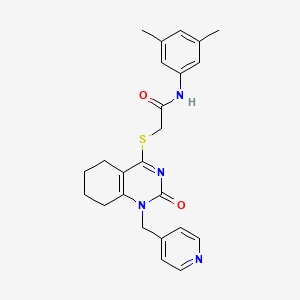

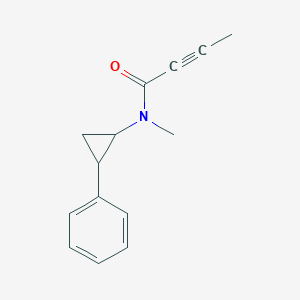

![molecular formula C12H13Cl2N3O B2687909 N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide CAS No. 1645364-32-4](/img/structure/B2687909.png)

N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide” is a chemical compound with the molecular formula C12H13Cl2N3O and a molecular weight of 286.16. It is a derivative of cyanoacetamide .

Synthesis Analysis

The synthesis of cyanoacetamides, such as “N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular structure of “N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide” consists of a cyano group (-CN), a dichlorophenyl group (C6H3Cl2), a methyl group (-CH3), a dimethylamino group ((CH3)2N-), and an acetamide group (CH3CONH2).Chemical Reactions Analysis

Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Aplicaciones Científicas De Investigación

Surgical Anesthetic Applications

Ketamine, a related compound to "N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide," has been used in combination with Acepromazine for producing surgical depth anesthesia in guinea pigs. This combination was found to be fast-acting, safe, and easily controlled, suggesting potential for surgical applications in veterinary medicine (Shucard, Andrew, & Beauford, 1975).

Radiosynthesis for Herbicide Study

Radiosynthesis involving derivatives of dichloroacetamide has been conducted for studying the metabolism and mode of action of chloroacetanilide herbicides and dichloroacetamide safeners. These studies provide insights into the environmental and agricultural impacts of these chemicals (Latli & Casida, 1995).

Cyclopalladation Reactions

Investigations into the cyclopalladation of meta-toluidine analogues, including derivatives similar to "N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide," highlight the steric and electronic factors influencing these reactions. Such studies are relevant for the development of catalysts in organic synthesis (Mossi, Klaus, & Rys, 1992).

Synthesis of Oxazoles

Research into the synthesis of new 2-(oxiran-2-yl)-1,3-oxazoles through reactions involving 2-chloro-N-(2,2-dichloro-1-cyanovinyl)acetamide demonstrates the chemical versatility and potential for creating novel organic compounds with specific applications (Shablykin, Volosheniuk, & Brovarets, 2018).

Propiedades

IUPAC Name |

N-[cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2N3O/c1-17(2)7-11(18)16-10(6-15)8-4-3-5-9(13)12(8)14/h3-5,10H,7H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGVSRLMNPSDQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)NC(C#N)C1=C(C(=CC=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[Cyano(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

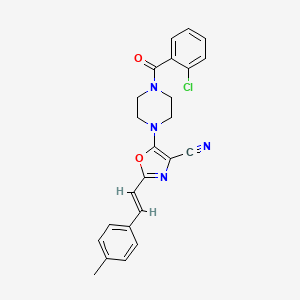

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2687834.png)

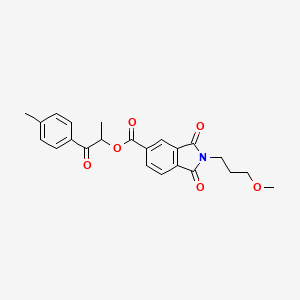

![Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate](/img/structure/B2687838.png)

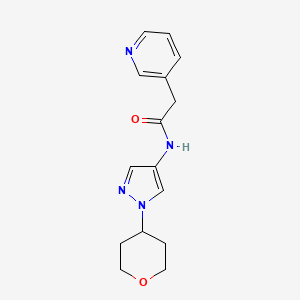

![5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2687841.png)

![2-[[4-Ethyl-5-(1-methyltriazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2687844.png)